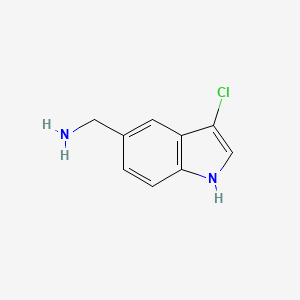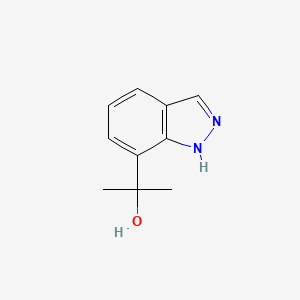
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci)
Vue d'ensemble
Description
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) is a heterocyclic compound that features both phenolic and quinazolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) typically involves the condensation of 4-hydroxybenzaldehyde with anthranilic acid, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic and quinazolinone moieties can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazolinone core but lacks the phenolic group.
8-Hydroxyquinoline: Contains a similar hydroxylated aromatic ring but differs in the position of the hydroxyl group.
4-Hydroxyphenylquinazoline: Similar structure but with variations in the substitution pattern.
Uniqueness
4(1H)-Quinazolinone,8-hydroxy-2-(4-hydroxyphenyl)-(9ci) is unique due to the presence of both phenolic and quinazolinone functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C14H10N2O3 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
8-hydroxy-2-(4-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O3/c17-9-6-4-8(5-7-9)13-15-12-10(14(19)16-13)2-1-3-11(12)18/h1-7,17-18H,(H,15,16,19) |
Clé InChI |
KZLPIRPQDKFMRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,6-Dimethyl-4-(4-nitrophenyl)-5-[3-(4,4-diphenylpiperidino)propylcarbamoyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester](/img/structure/B8710191.png)

![3-[1,2,3]Triazol-2-yl-pyridine-2-carboxylic acid](/img/structure/B8710197.png)

